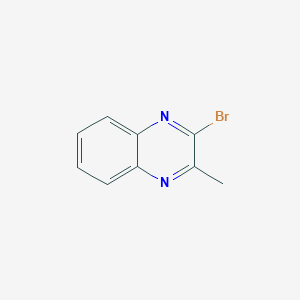
2-Bromo-3-methylquinoxaline
Übersicht
Beschreibung
2-Bromo-3-methylquinoxaline is a chemical compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 . It is a white to brown solid .
Molecular Structure Analysis
The InChI code for 2-Bromo-3-methylquinoxaline is 1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 .Physical And Chemical Properties Analysis
2-Bromo-3-methylquinoxaline has a predicted boiling point of 281.3±35.0 °C and a predicted density of 1.565±0.06 g/cm3 . It also has a predicted pKa of -1.25±0.48 .Wissenschaftliche Forschungsanwendungen
Quinoxalines, a class of N-heterocyclic compounds, have been found to have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . They have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . Quinoline, a similar compound, has also become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
The synthesis of quinoxaline has been extensively studied for the last two decades . Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
-
Pharmaceutical Applications Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
-
Green Chemistry Numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . For example, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are useful for the construction and functionalization of this compound .
-
Synthetic Organic Chemistry Quinoline, a similar compound, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
-
Insecticides and Bacteriocides Quinoxaline derivatives have been used as bacteriocides and insecticides .
-
Analgesic and Anti-inflammatory Some quinoxaline derivatives have shown analgesic and anti-inflammatory properties .
-
Antitubercular Certain quinoxaline derivatives have demonstrated antitubercular activity .
-
Anticancer Activity Quinoxaline derivatives have shown potential as anticancer agents. They can interact with DNA and RNA of cancer cells, inhibiting their growth and proliferation .
-
Antiviral Activity Some quinoxaline derivatives have demonstrated antiviral properties. They can inhibit the replication of various viruses, including HIV .
-
Antifungal Activity Quinoxaline derivatives have been used as antifungal agents. They can inhibit the growth of various fungi, making them useful in treating fungal infections .
-
Antibacterial Activity Quinoxaline derivatives have shown antibacterial properties. They can inhibit the growth of various bacteria, making them useful in treating bacterial infections .
-
Antitubercular Activity Certain quinoxaline derivatives have demonstrated antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
-
Anti-Inflammatory and Analgesic Activity Some quinoxaline derivatives have shown anti-inflammatory and analgesic properties. They can reduce inflammation and pain, making them useful in treating conditions like arthritis .
Safety And Hazards
The safety data sheet for 2-Bromo-3-methylquinoxaline indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Relevant Papers Several papers have been published on the topic of quinoxaline, a chemical moiety to which 2-Bromo-3-methylquinoxaline belongs . These papers discuss the synthesis and reactivity of quinoxaline derivatives, their physicochemical and biological activities, and their use in the design and development of bioactive molecules, dyes, fluorescent materials, electroluminescent materials, organic sensitizers for solar cell applications, and polymeric optoelectronic materials .
Eigenschaften
IUPAC Name |
2-bromo-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJFSDXUCGYJSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylquinoxaline | |
CAS RN |
21594-95-6 | |
| Record name | 2-bromo-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
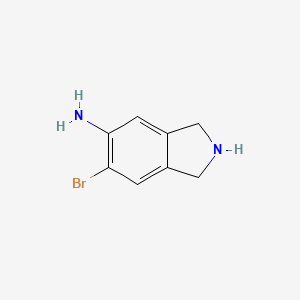

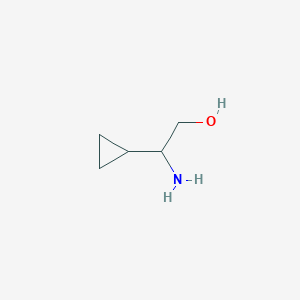
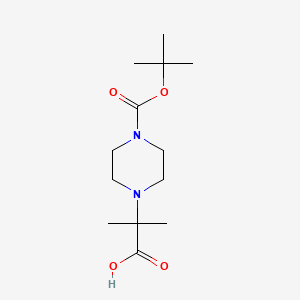
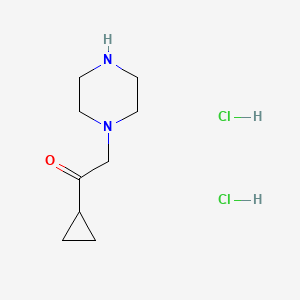
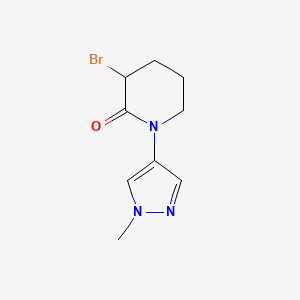
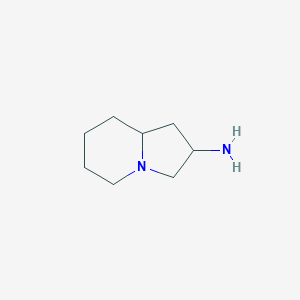
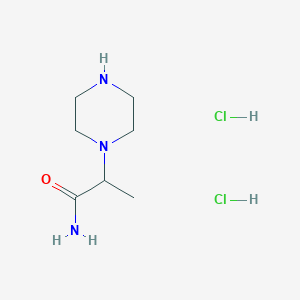
![3-Amino-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525397.png)
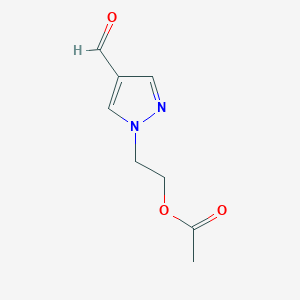
![tert-butyl N-{2-[(hydrazinecarbonyl)amino]ethyl}carbamate](/img/structure/B1525401.png)
![5-methyl-1-[2-(oxan-4-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B1525402.png)